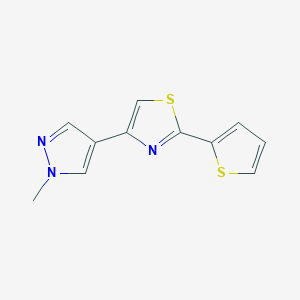
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide, also known as TAT2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide involves its binding to specific proteins and enzymes, including carbonic anhydrase IX and XI, which are overexpressed in many cancer cells. This compound inhibits the activity of these enzymes, leading to a decrease in intracellular pH and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of immune responses. These effects are thought to contribute to its anti-cancer properties and may also have potential therapeutic applications in other disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide is its specificity for certain enzymes and proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may pose challenges for its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide. One area of research could focus on optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies could investigate the potential therapeutic applications of this compound in other disease states beyond cancer, such as inflammatory disorders or infectious diseases. Finally, the development of novel drug delivery systems could help to overcome the solubility limitations of this compound and improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for further research. This compound represents a promising candidate for the development of novel therapeutic agents, particularly in the field of cancer research.
Synthesemethoden
The synthesis of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide involves the reaction of 2-methyl-4-thiophen-3-ylpyrrolidine with chlorosulfonic acid, followed by treatment with trimethylamine. This process yields this compound as a white crystalline solid, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound achieves this by targeting specific enzymes and proteins that are involved in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-9-6-11(10-4-5-16-8-10)7-13(9)17(14,15)12(2)3/h4-5,8-9,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJLCWFWWKPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)N(C)C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)

![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)



![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
